2-chloro-N-(1-cyclopropylethyl)-4-methylaniline is an organic compound classified as an aniline derivative. This compound features a chlorine atom attached to the benzene ring and a cyclopropylethyl group linked to the nitrogen atom of the aniline structure. Its chemical formula is and it has a molecular weight of approximately 201.69 g/mol. The compound is primarily utilized in chemical synthesis and research applications, particularly in medicinal chemistry and materials science.
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline can be achieved through several methods, typically involving the following steps:
The reaction mechanism typically involves:
Purification methods such as recrystallization or column chromatography are employed to isolate the desired product from unreacted materials and byproducts.
The molecular structure of 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline can be represented using various notations:
InChI=1S/C11H14ClN/c1-8-3-4-10(12)11(5-8)9-6-7-9/h3-7,9H,1-2H3
.2-chloro-N-(1-cyclopropylethyl)-4-methylaniline can participate in various chemical reactions, including:
The choice of reagents and conditions will determine the specific pathway and products formed during these reactions.
The mechanism of action for 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline largely depends on its interaction with biological targets. It may act as an inhibitor or modulator for specific enzymes or receptors due to its structural features that allow binding to active sites on proteins or nucleic acids.
Research indicates that compounds like this may influence signaling pathways or metabolic processes, although specific data on this compound's interactions remain limited and warrant further investigation.
Relevant data on these properties can be obtained from chemical databases and literature.
2-chloro-N-(1-cyclopropylethyl)-4-methylaniline has diverse applications in scientific research:
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: